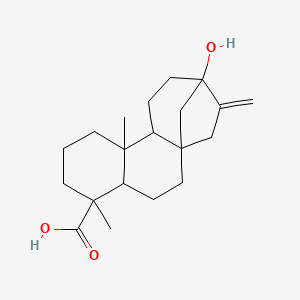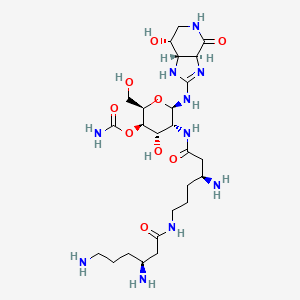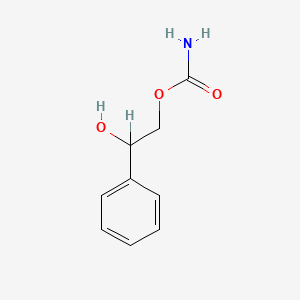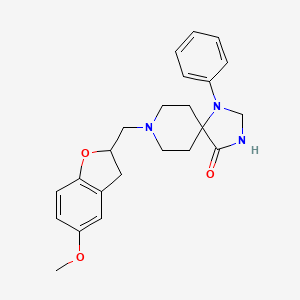![molecular formula C27H19ClFN5O3S B1681213 2-氯-3-(1-氰基环丙基)-N-[5-({2-[(环丙基羰基)氨基][1,3]噻唑并[5,4-B]吡啶-5-基}氧基)-2-氟苯基]苯甲酰胺 CAS No. 1125632-93-0](/img/structure/B1681213.png)
2-氯-3-(1-氰基环丙基)-N-[5-({2-[(环丙基羰基)氨基][1,3]噻唑并[5,4-B]吡啶-5-基}氧基)-2-氟苯基]苯甲酰胺
描述
Potent inhibitory activity in both B-RAF and VEGFR2
Takeda-6d is a Novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor.
科学研究应用
Cancer Research
Takeda-6d is a dual inhibitor of RAF kinases and VEGFR2 . It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, as well as VEGFR2 . It has been found to inhibit MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . This makes it a potential candidate for cancer research, particularly in the study of colon cancer and melanoma.
Inhibition of Growth Factor Receptors
Takeda-6d is selective for RAF kinases and VEGFR2 over a panel of 19 additional kinases . However, it does inhibit FGFR3, PDGFRα, and PDGFRβ . This suggests that Takeda-6d could be used in research focused on the inhibition of growth factor receptors.
VEGF-A-induced Phosphorylation
Takeda-6d has been found to inhibit VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells . This suggests a potential application in research related to angiogenesis and vascular biology.
In Vivo Antitumor Activity
Takeda-6d has demonstrated in vivo antitumor activity. In an A375 melanoma mouse xenograft model, Takeda-6d (10 mg/kg) reduced tumor volume . This suggests its potential use in preclinical research and drug development.
Kinase Inhibition
Takeda-6d has shown potent inhibitory activity in both B-RAF with IC50 of 7.0nM and VEGFR2 with IC50 of 2.2nM . This suggests its potential use in research related to kinase inhibition.
Cell Signaling
Takeda-6d’s ability to inhibit RAF kinases and VEGFR2 suggests its potential use in research related to cell signaling, particularly in the ERK/MAPK signaling pathway .
Biochemical Research
Takeda-6d falls under the category of biochemicals . Its various inhibitory activities suggest its potential use in biochemical research, particularly in the study of kinases and growth factor receptor signaling .
作用机制
Takeda-6d, also known as 2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)oxy)-2-fluorophenyl)benzamide or 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide, is a potent and orally active inhibitor with a wide range of applications in biochemical research .
Target of Action
The primary targets of Takeda-6d are BRAF and VEGFR2 . BRAF is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis, the growth of new blood vessels .
Mode of Action
Takeda-6d interacts with its targets by inhibiting their activity. It has IC50 values of 7.0 nM for BRAF and 2.2 nM for VEGFR2, indicating its potent inhibitory action . By inhibiting these targets, Takeda-6d can suppress the signaling pathways they are involved in .
Biochemical Pathways
Takeda-6d affects the MAPK/ERK and VEGFR2 pathways . By inhibiting BRAF, it suppresses the MAPK/ERK pathway, leading to decreased cell proliferation. Its inhibition of VEGFR2 leads to antiangiogenesis, suppressing the growth of new blood vessels .
Pharmacokinetics
Takeda-6d is orally active and shows sufficient oral bioavailability . It has been shown to have a bioavailability of 70.5% in rats .
Result of Action
The inhibition of BRAF and VEGFR2 by Takeda-6d leads to significant suppression of ERK1/2 phosphorylation . This results in antitumor activity, as seen in studies where Takeda-6d showed tumor regression without severe toxicity .
属性
IUPAC Name |
2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPMAXSABUPRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



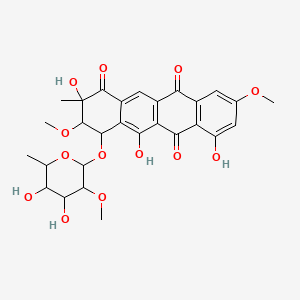

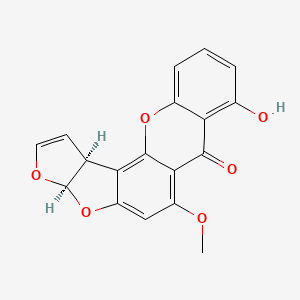
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)
